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Cat. No.: B1424178 Get Quote

Introduction
Methyl 1-formylcyclopropane-1-carboxylate is a bifunctional organic molecule of significant

interest in synthetic chemistry. Its compact structure, featuring a strained cyclopropane ring

substituted with both an ester and an aldehyde, makes it a versatile building block for the

synthesis of complex organic molecules, including pharmaceuticals and natural products. The

unique electronic environment of the cyclopropane ring, coupled with the reactivity of the formyl

and carboxylate groups, imparts distinct spectroscopic characteristics. This guide provides an

in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for this compound, offering insights into its structural confirmation and

chemical behavior.

Molecular Structure and Spectroscopic Rationale
The strategic placement of an electron-withdrawing formyl group and a methyl ester on the

same carbon of the cyclopropane ring creates a fascinating case for spectroscopic analysis.

The geminal substitution pattern is expected to induce significant electronic effects on the

cyclopropyl protons and carbons, leading to characteristic shifts in their NMR spectra. The

carbonyl groups of the aldehyde and the ester will exhibit distinct stretching frequencies in the

IR spectrum. Mass spectrometry will reveal fragmentation patterns influenced by the stability of

the cyclopropane ring and the lability of the substituent groups.
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Caption: Molecular structure of methyl 1-formylcyclopropane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For methyl 1-formylcyclopropane-1-carboxylate, both ¹H and ¹³C NMR provide

critical information for structural verification. The following spectral data are predicted based on

established principles and data from analogous structures, as direct experimental spectra are

not widely published.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the

aldehydic proton, and the diastereotopic cyclopropyl methylene protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 Singlet 1H
Aldehydic proton

(CHO)

~3.8 Singlet 3H Methyl ester (OCH₃)

~1.6 - 1.8 Multiplet 2H Cyclopropyl CH₂

~1.4 - 1.6 Multiplet 2H Cyclopropyl CH₂

Interpretation:

Aldehydic Proton: The proton attached to the formyl group is highly deshielded due to the

electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp

singlet at a significantly downfield chemical shift, typically around 9-10 ppm.

Methyl Ester Protons: The three equivalent protons of the methyl ester group will resonate as

a singlet, with a chemical shift characteristic for this functional group, generally around 3.7-

3.9 ppm.

Cyclopropyl Protons: The four protons on the cyclopropane ring are chemically non-

equivalent and will exhibit complex splitting patterns due to geminal and cis/trans vicinal
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couplings. They are expected to appear as multiplets in the upfield region of the spectrum,

characteristic of strained ring systems. The electron-withdrawing substituents on C1 will

cause a downfield shift compared to unsubstituted cyclopropane.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment

~195 Aldehyde Carbonyl (C=O)

~170 Ester Carbonyl (C=O)

~53 Methyl Ester Carbon (OCH₃)

~35 Quaternary Cyclopropyl (C1)

~20 Cyclopropyl Methylene (CH₂)

Interpretation:

Carbonyl Carbons: The two carbonyl carbons will appear at very downfield chemical shifts.

The aldehyde carbonyl is typically found further downfield (around 190-200 ppm) than the

ester carbonyl (around 165-175 ppm).

Methyl Ester Carbon: The carbon of the methyl ester group will have a chemical shift in the

typical range of 50-55 ppm.

Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring bearing the two

substituents will be deshielded and is expected around 30-40 ppm. The two equivalent

methylene carbons of the cyclopropane ring will be found at a more upfield position,

characteristic of cyclopropyl carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of methyl 1-formylcyclopropane-1-carboxylate will be dominated by the strong

absorptions of the two carbonyl groups.
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Frequency (cm⁻¹) Intensity Assignment

~2820, ~2720 Medium
C-H stretch of the aldehyde

(Fermi doublet)

~1735 Strong C=O stretch of the ester

~1710 Strong C=O stretch of the aldehyde

~1200 Strong C-O stretch of the ester

~1020 Medium Cyclopropane ring breathing

Interpretation:

Carbonyl Stretching: Two distinct, strong absorption bands are expected in the carbonyl

region. The ester C=O stretch typically appears at a higher frequency (~1735-1750 cm⁻¹)

than the aldehyde C=O stretch (~1710-1730 cm⁻¹).

Aldehyde C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic pair of

medium intensity bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹. The presence

of these two bands is a strong indicator of an aldehyde functional group.

Ester C-O Stretch: A strong band corresponding to the C-O stretching vibration of the ester

group is expected in the 1300-1150 cm⁻¹ region.

Cyclopropane Ring Vibrations: The cyclopropane ring itself will have characteristic, though

weaker, absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For methyl 1-formylcyclopropane-1-carboxylate (Molecular

Weight: 128.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show a

molecular ion peak and several characteristic fragment ions.
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m/z Proposed Fragment Ion

128 [M]⁺ (Molecular ion)

99 [M - CHO]⁺ (Loss of the formyl group)

97 [M - OCH₃]⁺ (Loss of the methoxy group)

69
[M - COOCH₃]⁺ (Loss of the carbomethoxy

group)

59 [COOCH₃]⁺ (Carbomethoxy cation)

41 [C₃H₅]⁺ (Cyclopropyl cation or allyl cation)

29 [CHO]⁺ (Formyl cation)

Interpretation:

The fragmentation of the molecular ion will likely proceed through several pathways:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common

fragmentation pathway. Loss of the formyl radical (CHO, 29 Da) would lead to an ion at m/z

99. Loss of the methoxy radical (OCH₃, 31 Da) would result in an ion at m/z 97.

Loss of the Ester Group: The entire carbomethoxy group (-COOCH₃, 59 Da) can be lost as a

radical, giving rise to a fragment at m/z 69.

Ring Opening: The strained cyclopropane ring can undergo fragmentation, potentially

leading to the formation of a stable allyl cation ([C₃H₅]⁺) at m/z 41.
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Caption: Proposed key fragmentation pathways for methyl 1-formylcyclopropane-1-
carboxylate in mass spectrometry.

Experimental Protocols
The spectroscopic data presented in this guide can be obtained using standard laboratory

instrumentation.

Synthesis of Methyl 1-formylcyclopropane-1-carboxylate
A reliable method for the synthesis of methyl 1-formylcyclopropane-1-carboxylate has been

reported in Organic Syntheses.[1] The procedure involves the TiCl₄-mediated condensation of

methyl 4-chlorobutanoate with methyl formate, followed by a base-induced cyclization.

Step-by-Step Methodology:

Formylation: Methyl 4-chlorobutanoate is reacted with methyl formate in the presence of

titanium tetrachloride and a tertiary amine base to yield methyl 4-chloro-2-formylbutanoate.

Cyclization: The crude intermediate is treated with a base such as potassium carbonate in a

suitable solvent like ethyl acetate to effect an intramolecular cyclization, yielding the desired

methyl 1-formylcyclopropane-1-carboxylate.

Purification: The final product is purified by distillation under reduced pressure.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher

field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR)

spectrometer. A thin film of the neat liquid sample can be prepared between two sodium

chloride or potassium bromide plates.

Mass Spectrometry: The mass spectrum can be acquired on a gas chromatograph-mass

spectrometer (GC-MS) system using electron ionization (EI) at 70 eV.

Conclusion
The spectroscopic data of methyl 1-formylcyclopropane-1-carboxylate provide a detailed

fingerprint of its unique molecular structure. The combination of NMR, IR, and MS allows for

unambiguous identification and characterization of this valuable synthetic intermediate. The

predicted spectral features, based on established chemical principles and data from related

compounds, offer a robust framework for researchers and scientists in the field of drug

development and organic synthesis to confirm the identity and purity of their synthesized

material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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